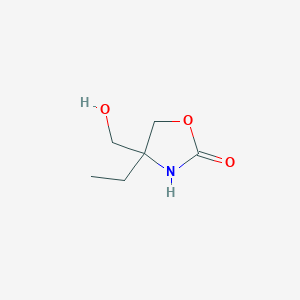

4-Ethyl-4-hydroxymethyl-2-oxazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-4-hydroxymethyl-2-oxazolidinone is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

-

Antibacterial Activity :

- 4-Ethyl-4-hydroxymethyl-2-oxazolidinone has been investigated for its potential as an antibacterial agent, particularly against Gram-positive bacteria. Studies have shown that modifications in its molecular structure can enhance its efficacy against resistant strains .

- A library of oxazolidinones, including this compound, was evaluated for their activity against various bacterial strains, revealing critical structure-activity relationships that inform future drug design .

-

Asymmetric Synthesis :

- The compound is utilized in asymmetric synthesis due to its chiral nature. It serves as a chiral auxiliary in various reactions, facilitating the production of optically active compounds .

- Its synthesis often involves cyclization reactions with amino alcohols and carbonyl compounds, demonstrating versatility in synthetic pathways.

-

Enzyme Mechanism Studies :

- Research has highlighted the interactions of this compound with specific enzymes, providing insights into its mechanism of action. This understanding aids in the design of inhibitors or modulators that can precisely target biological pathways.

Structural Studies

- Structure-Uptake Relationship Studies :

- Comparative Analysis :

- Comparative studies with structurally similar compounds (e.g., 4-Phenyl-2-Oxazolidinone) highlight the unique properties of this compound, such as differences in steric hindrance and electronic distribution that affect reactivity and biological activity.

Data Tables

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Ethyl and hydroxymethyl groups at 4-position | Chiral; modulates enzyme activities |

| 4-Phenyl-2-Oxazolidinone | Contains a phenyl group | Different steric/electronic properties |

| (S)-4-Methyl-2-Oxazolidinone | Methyl group at the 4-position | Variations in reactivity compared to ethyl |

| 4-Benzyl-2-Oxazolidinone | Contains a benzyl group | Alters steric hindrance/electronic distribution |

Case Studies

- Antibacterial Efficacy : A study published in PMC reported on a series of oxazolidinones including this compound being tested against resistant strains of Staphylococcus aureus and Escherichia coli. The research found that certain structural modifications led to enhanced antibacterial activity, demonstrating the compound's potential as a lead structure for new antibiotics .

- Synthesis Optimization : Another study focused on optimizing the synthesis routes for producing this compound efficiently. Techniques such as using tetraarylphosphonium salts as catalysts were employed to facilitate reactions involving glycidols with isocyanates, leading to higher yields of 4-hydroxymethyl-substituted oxazolidinones.

Properties

CAS No. |

162632-59-9 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H11NO3/c1-2-6(3-8)4-10-5(9)7-6/h8H,2-4H2,1H3,(H,7,9) |

InChI Key |

FCMBXDLFGKHPLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(=O)N1)CO |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.